molecular formula C9H7N3O3 B3005988 methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 2408964-20-3

methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3005988
CAS No.: 2408964-20-3
M. Wt: 205.173
InChI Key: BNMDBVGRXYLRQN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has been studied for its pharmacological properties, particularly as an antifolate agent. Antifolates are compounds that inhibit the action of folate, a vitamin crucial for DNA synthesis and repair. This characteristic makes them valuable in cancer therapy and the treatment of certain infections.

Case Studies:

  • Antiproliferative Effects : Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that certain structural modifications can enhance their efficacy against tumor cells by targeting folate metabolism pathways .
  • Enzyme Inhibition : Compounds related to methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can yield other biologically active molecules.

Synthetic Pathways:

  • Cyclization Reactions : this compound can undergo cyclization reactions to form more complex heterocycles. These reactions are often facilitated by catalysts and specific reaction conditions .
  • Functional Group Modifications : The carboxylate group in the compound allows for further derivatization, which can be exploited to synthesize a range of analogs with varying biological activities .

Therapeutic Potential

Given its biological activities and synthetic versatility, this compound holds promise for therapeutic applications.

Potential Applications:

  • Cancer Treatment : Due to its antifolate properties, it could be developed into a drug candidate for treating cancers that are sensitive to folate metabolism disruptions.
  • Infectious Diseases : The compound's ability to inhibit enzymes involved in nucleotide synthesis may also extend its use to treating bacterial infections where folate metabolism is crucial .

Mechanism of Action

The mechanism of action of methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group.

Biological Activity

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Methyl 4-hydroxypyrido[2,3-d]pyrimidine-6-carboxylate
  • Molecular Formula : C₉H₇N₃O₃
  • CAS Number : 2408964-20-3
  • Purity : 95% .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines have been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
AE. coli0.0227 µM
BS. aureus0.015 µM
CA. flavus0.025 µM
DA. niger0.030 µM

These compounds demonstrated significant bacteriostatic effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Anticancer Activity

Pyrido[2,3-d]pyrimidines have also shown promising anticancer activities. A study evaluated their effects on various cancer cell lines using the MTT assay to determine cell viability.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC₅₀ (µM)
ANCI-H197515.63 ± 1.03
BA5490.44 ± 0.039
CNCI-H460>50

The results indicated that methylated derivatives exhibited enhanced selectivity and potency against the EGFR L858R/T790M mutant . Notably, the introduction of methyl groups at specific positions improved the stability and efficacy of these compounds in cellular assays.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Kinases : The compound targets key kinases involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
  • Cell Cycle Arrest : Studies show that treated cancer cells exhibit G1-phase arrest, indicating a potential mechanism for its anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of methyl pyrido[2,3-d]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with non-small cell lung cancer (NSCLC) demonstrated that patients treated with a methylated pyrido[2,3-d]pyrimidine derivative showed improved progression-free survival compared to controls.
  • Case Study 2 : In vitro studies on skin cancer cells revealed that treatment with this compound led to significant apoptosis rates compared to untreated cells.

Properties

IUPAC Name

methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(10-3-5)11-4-12-8(6)13/h2-4H,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDBVGRXYLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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